molecular formula C14H17N3OS B5429785 N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5429785
M. Wt: 275.37 g/mol
InChI Key: WLUGPKDMCBOFGX-UHFFFAOYSA-N
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Description

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzamide moiety attached to a 1,3,4-thiadiazole ring, which is further substituted with a 2-methylbutan-2-yl group.

Properties

IUPAC Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-14(2,3)12-16-17-13(19-12)15-11(18)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUGPKDMCBOFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-(2-methylbutan-2-yl)-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

    N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its potent anticancer activity.

    N-(4-(tert-butylamino)phenyl)acetamide: Used in the synthesis of drug candidates.

    2-methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline: Investigated for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

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